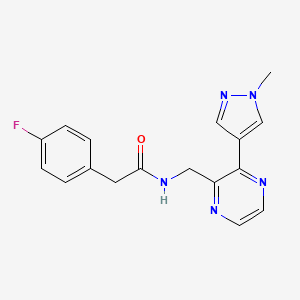

2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Description

The compound 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a fluorinated acetamide derivative featuring a pyrazine core substituted with a methylpyrazole group.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-23-11-13(9-22-23)17-15(19-6-7-20-17)10-21-16(24)8-12-2-4-14(18)5-3-12/h2-7,9,11H,8,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCYNNLQWUNHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach might include:

Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions to introduce the fluorine atom onto the phenyl ring.

Coupling reactions: The pyrazole and pyrazine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.

Acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biological assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrazine vs. Pyrimidine/Thienopyrimidine Derivatives

- Example (): 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Structural Difference: Replaces the pyrazine ring with a pyrazolo-pyrimidinone scaffold.

- Example (): N-(3-Ethynylphenyl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide Structural Difference: Substitutes pyrazine with a thieno[3,2-d]pyrimidine ring. Implications: The sulfur atom in the thiophene ring may improve lipophilicity and metabolic stability but reduce solubility compared to the nitrogen-rich pyrazine .

Pyrazine vs. Pyridazine/Pyridine Derivatives

Substituent Modifications

Fluorophenyl vs. Chlorophenyl/Bromophenyl Groups

- Example (): 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Structural Difference: Replaces the 4-fluorophenyl group with a 4-chlorophenyl and adds a trifluoromethylphenyl acetamide. Implications: Chlorine increases lipophilicity (Cl logP ≈ 0.71 vs.

Pharmacological and Physicochemical Properties

Melting Points and Solubility

Binding Affinity and Molecular Interactions

Hydrogen Bonding and π-Stacking

Target Compound :

The pyrazine nitrogen atoms and fluorophenyl group may engage in hydrogen bonding and π-π interactions, respectively.- Example (): Hydroxyacetamide derivatives with triazole cores show enhanced antiproliferative activity due to hydrogen-bond donor/acceptor motifs. The absence of a hydroxyl group in the target compound may limit similar interactions .

Biological Activity

The compound 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant studies and data.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step reaction involving the coupling of 4-fluorophenyl acetamide with a pyrazole derivative. The synthesis pathway typically includes:

- Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazol-4-amine as a starting material.

- Methylation and Acetylation : Introducing the acetamide group to enhance solubility and biological activity.

Structural characterization was performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming the expected molecular structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |

| Hep-2 (Laryngeal Cancer) | 17.82 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies have demonstrated that it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential utility in treating inflammatory diseases .

The mechanism by which 2-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)methyl)acetamide) exerts its biological effects appears to involve:

- Inhibition of Kinases : The compound may act as a small-molecule inhibitor targeting specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, it helps reduce inflammation .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

- Study on MCF7 Cells : A detailed study showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 3.79 µM), with accompanying morphological changes indicative of apoptosis.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, highlighting its potential for further development as an anticancer agent.

- Safety Profile Assessment : Toxicity studies indicated that at therapeutic doses, the compound did not exhibit significant adverse effects, supporting its further investigation in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.